

# Application Notes and Protocols: *cis*-2-Tridecenal as a Flavoring Agent

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## Compound of Interest

Compound Name: *cis*-2-Tridecenal

Cat. No.: B15182187

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## Introduction

***cis*-2-Tridecenal** is a synthetic flavoring substance valued for its unique sensory characteristics. It imparts a complex flavor profile described as waxy, with notes of citrus peel, cilantro, and herbs.<sup>[1]</sup> This profile makes it a versatile ingredient for enhancing a variety of food and beverage products, particularly in citrus and savory applications. This document provides detailed application notes, experimental protocols, and technical data for the effective use of ***cis*-2-Tridecenal** in flavor development and food science research.

## Regulatory Status

***cis*-2-Tridecenal** is recognized as a flavoring agent by major regulatory bodies.

- FEMA Number: 3082<sup>[1]</sup><sup>[2]</sup>
- JECFA Number: 1359<sup>[2]</sup>
- GRAS Status: Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).<sup>[3]</sup>
- Safety Assessment: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2-tridecenal and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent."<sup>[2]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **cis-2-Tridecenal** is presented in the table below.

Property	Value	Reference
Chemical Name	cis-2-Tridecenal	
Synonyms	(Z)-2-Tridecenal	
CAS Number	7774-82-5	[1]
Molecular Formula	C13H24O	[2]
Molecular Weight	196.33 g/mol	[2]
Appearance	Colorless to pale yellow oily liquid	[4]
Specific Gravity	0.842 - 0.862 @ 25°C	[5]
Refractive Index	1.455 - 1.461 @ 20°C	[5]
Solubility	Soluble in alcohol and fixed oils; very slightly soluble in water.	[4]

## Sensory Profile and Applications

**cis-2-Tridecenal** is characterized by a potent and distinctive flavor profile.

Odor and Taste Description:

- Odor: Described as aldehydic, waxy, with strong notes of citrus peel (tangerine), and a characteristic herbaceous note reminiscent of cilantro.[1][4][5] It is recommended to evaluate the odor in a 1.0% solution or less due to its high strength.[4][5]
- Taste: At a concentration of 30 ppm, it is described as aldehydic, citrus-like, fatty, green, and creamy.[5][6]

Applications: **cis-2-Tridecenal** is particularly effective in:

- Citrus Flavors: It adds a fresh, waxy peel note to orange, lime, and tangerine flavors.<sup>[1]</sup>
- Herbal Flavors: Its cilantro-like character makes it suitable for savory applications where a fresh herbal note is desired.<sup>[1]</sup>
- Fruit Flavors: It can be used to add complexity and a "peel" or "skin" note to various fruit flavors.

Recommended Usage Levels: The following are typical usage levels for **cis-2-Tridecenal** in different food categories as provided by FEMA.

Food Category	Average Usual (ppm)	Average Maximum (ppm)
Baked Goods	4.0	6.0
Non-alcoholic Beverages	0.1	0.3
Chewing Gum	-	2.0

Source: The Good Scents Company<sup>[5]</sup>, FEMA<sup>[7]</sup>

## Experimental Protocols

### Protocol 1: Sensory Evaluation of **cis-2-Tridecenal**

This protocol outlines the procedure for sensory evaluation of **cis-2-Tridecenal** to determine its flavor profile and detection threshold in a specific food matrix.

Objective: To characterize the sensory attributes of **cis-2-Tridecenal** and determine its detection and recognition thresholds.

Materials:

- **cis-2-Tridecenal** (food grade)
- Deionized water (for aqueous solutions) or a neutral oil (e.g., medium-chain triglycerides)

- Food matrix for application testing (e.g., beverage base, unflavored cracker)
- Glass vials with Teflon-lined caps
- Graduated pipettes
- Sensory evaluation booths with controlled lighting and ventilation
- Unsalted crackers and water for palate cleansing
- Data collection forms or software

#### Procedure:

- Panelist Selection and Training:
  - Select 10-15 panelists who are non-smokers and have no known taste or smell disorders.
  - Train panelists to identify and scale the intensity of relevant sensory attributes (e.g., waxy, citrus, cilantro, herbal, soapy).
- Sample Preparation:
  - Prepare a stock solution of **cis-2-Tridecenal** in 95% ethanol.
  - Prepare a series of dilutions in the desired matrix (e.g., water, beverage base). Concentrations should span a wide range to encompass the expected threshold. A geometric series with a factor of 2 or 3 is recommended.
- Threshold Determination (ASTM E679-04):
  - Employ the three-alternative forced-choice (3-AFC) method. Present panelists with three samples, two of which are blanks (matrix only) and one contains the diluted **cis-2-Tridecenal**.
  - Ask panelists to identify the sample that is different.

- The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample multiple times. The group threshold is calculated from the individual thresholds.
- Descriptive Analysis:
  - Present panelists with samples of the food matrix containing **cis-2-Tridecenal** at various concentrations above the recognition threshold.
  - Ask panelists to rate the intensity of the predefined sensory attributes on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong).

#### Data Analysis:

- Calculate the best-estimate threshold (BET) for the panel.
- Use statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensity across different concentrations.

## Protocol 2: Quantification of **cis-2-Tridecenal** in a Food Matrix by HS-SPME-GC-MS

This protocol describes a method for the quantitative analysis of **cis-2-Tridecenal** in a food matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Objective: To accurately quantify the concentration of **cis-2-Tridecenal** in a food product.

#### Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- SPME autosampler and fibers (e.g., DVB/CAR/PDMS)
- Headspace vials (20 mL) with magnetic screw caps and septa
- **cis-2-Tridecenal** standard

- Internal standard (e.g., d-limonene, if not naturally present in the matrix)
- Sodium chloride
- Deionized water

#### Procedure:

- Sample Preparation:
  - Homogenize the food sample.
  - Weigh a precise amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.
  - Add a known amount of the internal standard.
  - Add a saturated solution of sodium chloride to enhance the release of volatile compounds.
- HS-SPME:
  - Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
  - Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
- GC-MS Analysis:
  - Desorb the analytes from the SPME fiber in the GC injection port at a high temperature (e.g., 250°C).
  - Use a suitable capillary column (e.g., DB-5ms).
  - Set the oven temperature program to achieve good separation of the analytes.
  - Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, using characteristic ions for **cis-2-Tridecenal** and the internal standard.

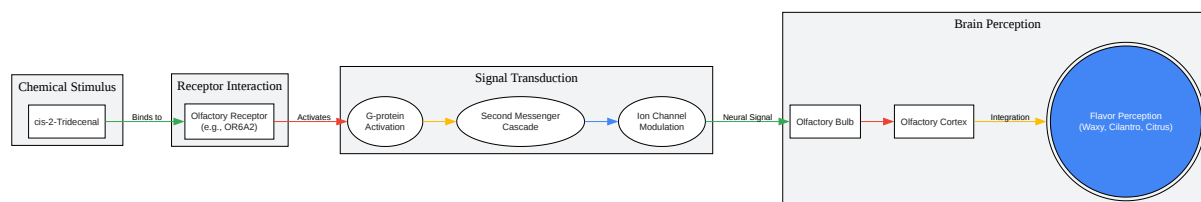
- Quantification:
  - Prepare a calibration curve using standard solutions of **cis-2-Tridecenal** in a model matrix.
  - Calculate the concentration of **cis-2-Tridecenal** in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

## Signaling Pathways and Perception

The perception of **cis-2-Tridecenal**, particularly its cilantro-like and potentially "soapy" notes, is primarily mediated by olfactory receptors. While a specific signaling pathway for **cis-2-Tridecenal** has not been fully elucidated, it is hypothesized to involve olfactory receptors that are sensitive to aldehydes.

A notable aspect of cilantro perception is the genetic variation in the olfactory receptor gene OR6A2.<sup>[2][8][9][10]</sup> This receptor is known to be highly sensitive to the aldehydes present in cilantro, which can lead to the perception of a "soapy" taste in individuals with a specific genetic variant.<sup>[2][8][9][10]</sup> It is plausible that **cis-2-Tridecenal**, as an unsaturated aldehyde with a cilantro-like note, interacts with this or similar olfactory receptors.

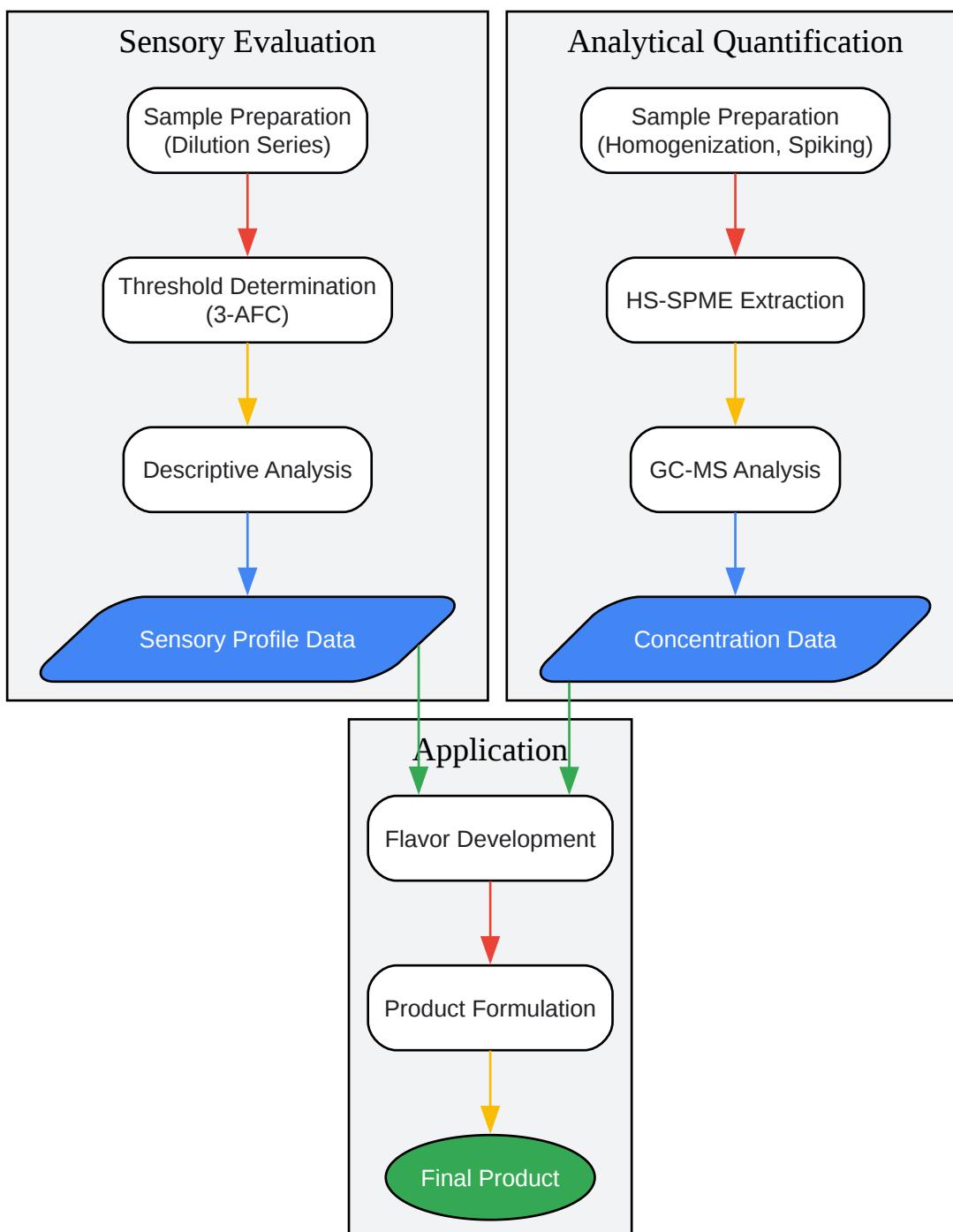
Some research suggests that short-chain aliphatic aldehydes can act as taste modulators through the orally expressed calcium-sensing receptor (CaSR).<sup>[11][12][13]</sup> However, further research is needed to determine if the longer-chain **cis-2-Tridecenal** interacts with this receptor.



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Hypothesized olfactory signaling pathway for **cis-2-Tridecenal**.





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Experimental workflow for the application of **cis-2-Tridecenal**.

## Stability and Handling

Unsaturated aldehydes like **cis-2-Tridecenal** can be susceptible to oxidation and polymerization, which can alter their flavor profile.

- **Storage:** Store in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
- **Handling:** Avoid exposure to high temperatures, light, and strong oxidizing or reducing agents.
- **Matrix Effects:** The stability of **cis-2-Tridecenal** can be influenced by the food matrix. For instance, the presence of antioxidants may enhance its stability, while pro-oxidants may accelerate its degradation. It is recommended to conduct stability studies in the specific food matrix of interest.

## Conclusion

**cis-2-Tridecenal** is a valuable flavoring ingredient that can contribute unique and desirable sensory characteristics to a wide range of food and beverage products. Its waxy, citrus, and herbal notes provide a fresh and complex flavor profile. By following the outlined protocols for sensory evaluation and analytical quantification, researchers and flavor chemists can effectively incorporate **cis-2-Tridecenal** into their formulations. Further research into its specific sensory thresholds in various food matrices and a more detailed understanding of its perceptual pathways will continue to enhance its application in the food industry.

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